molecular formula C20H25NO B8531160 1-Benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-OL

1-Benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-OL

Cat. No. B8531160
M. Wt: 295.4 g/mol
InChI Key: RNNTYBYFNGRWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-OL is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-OL

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1-benzyl-4-(2,5-dimethylphenyl)piperidin-4-ol

InChI

InChI=1S/C20H25NO/c1-16-8-9-17(2)19(14-16)20(22)10-12-21(13-11-20)15-18-6-4-3-5-7-18/h3-9,14,22H,10-13,15H2,1-2H3

InChI Key

RNNTYBYFNGRWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-4-piperidinone (946 mg, 5 mmol) was added to 5 mL anhydrous THF and cooled to 0° C. under nitrogen. 10 mL of 2,5-dimethylphenylmagnesium bromide (0.5 M solution in THF) was added drop-wise. The reaction was stirred at 0° C. for 10 minutes, then allowed to warm to room temperature and stirred for 1 h. The reaction was concentrated, and brought back up in methanol/H2O/acetic acid (1:1:0.5). The solution was filtered and purified by reverse-phase HPLC (2-99% CH3CN/0.085% TFA) to yield 1-benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-ol 3a. MS (ESI) m/z (M+H+) 296.2.
Quantity
946 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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